Thiophene, 2,2',2''-ethylidynetris-

Description

Thiophene, 2,2',2''-ethylidynetris- (CAS: 200335-04-2) is a sulfur-containing aromatic compound with a rigid, star-shaped architecture. Its molecular formula is C₂₄H₁₂S₃, featuring a central benzene core connected via three ethynediyl (-C≡C-) linkages to three thiophene rings at the 2-positions (Figure 1). This structure maximizes π-conjugation, making it a candidate for applications in organic electronics and photovoltaics. The compound is synthesized via palladium-catalyzed cross-coupling reactions, such as Stille or Sonogashira couplings, with yields exceeding 85% under optimized conditions .

Properties

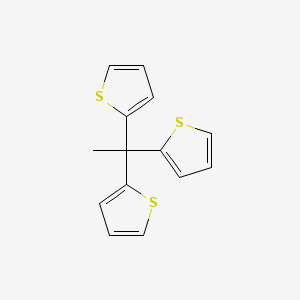

CAS No. |

129982-95-2 |

|---|---|

Molecular Formula |

C14H12S3 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

2-(1,1-dithiophen-2-ylethyl)thiophene |

InChI |

InChI=1S/C14H12S3/c1-14(11-5-2-8-15-11,12-6-3-9-16-12)13-7-4-10-17-13/h2-10H,1H3 |

InChI Key |

DGBWNNVUWYHSIU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CS1)(C2=CC=CS2)C3=CC=CS3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Linear Oligothiophenes

- α-Terthienyl (3 thiophenes in a linear chain): Structure: Three linearly fused thiophenes. Properties: Extended conjugation enables strong absorption in the visible range (λₐᵦₛ ~400 nm). However, flexibility reduces thermal stability compared to the rigid ethylidynetris derivative.

Benzene-Cored Ethynediyl-Linked Thiophenes

- Thiophene, 2,2',2''-(1,3,5-Benzenetriyltri-2,1-ethynediyl)tris-: Structure: Identical to the target compound, confirming nomenclature overlap. Synthesis: Achieved via Stille coupling of tributylstannyl-thiophene derivatives with a tribromobenzene core . Electronic Properties: Bandgap ~2.1 eV (calculated), lower than linear terthiophenes due to enhanced planar conjugation .

Biphenyl-Cored Derivatives

- Thiophene, 2,2'-([1,1'-Biphenyl]-4,4'-diyldi-2,1-ethynediyl)bis-: Structure: Biphenyl core with two ethynediyl-linked thiophenes. Comparison: Reduced symmetry compared to the benzene-cored derivative, leading to altered charge-transport properties. Limited solubility in non-polar solvents .

Fused Thieno[3,2-b]thiophene Derivatives

- 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene: Structure: Fused thiophene ring with two peripheral thiophenes. Properties: Higher electron mobility (µₑ ~0.1 cm²/V·s) due to planar fused rings but suffers from synthetic complexity (47% yield) .

EDOT (3,4-Ethylenedioxythiophene) Hybrids

- EDOT-Quaterthiophenes :

Data Tables

Table 1: Structural and Electronic Comparison

| Compound | Core Structure | Conjugation Length | Bandgap (eV) | Mobility (cm²/V·s) | Thermal Stability (°C) |

|---|---|---|---|---|---|

| Ethylidynetris-thiophene | Benzene | High (3D) | 2.1 | 0.05 (hole) | 300 |

| α-Terthienyl | Linear | Moderate (1D) | 2.8 | 0.02 | 200 |

| EDOT-Quaterthiophene | EDOT-Thiophene | High (1D) | 1.5 | 0.1 | 180 |

| Fused Thieno[3,2-b]thiophene | Fused | High (2D) | 2.3 | 0.1 (electron) | 250 |

Key Research Findings

- Electronic Applications : Ethylidynetris-thiophene’s rigid 3D structure improves charge delocalization but results in lower mobility compared to fused or EDOT-based systems .

- Thermal Stability : Decomposition temperature exceeds 300°C, outperforming linear oligothiophenes .

- Anti-Inflammatory Activity : While linear thiophenes (e.g., α-terthienyl) exhibit bioactivity, ethylidynetris derivatives are primarily explored for materials science due to synthetic complexity .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for characterizing Thiophene, 2,2',2''-ethylidynetris- derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions and aromaticity. For example, α-terthienyl derivatives (common in thiophene oligomers) show distinct splitting patterns for protons in conjugated systems .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns. The compound in (C₂₄H₁₄S₂) would exhibit a molecular ion peak at m/z 366.498 .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., alkynyl stretches at ~2100 cm⁻¹) and sulfur-related vibrations .

Q. How are Thiophene, 2,2',2''-ethylidynetris- derivatives typically synthesized?

- Methodological Answer :

- Cross-Coupling Reactions : Pd-catalyzed Sonogashira or Stille couplings are common for introducing ethynyl or aryl groups. For example, 1,4-di(2-thienyl)butadiyne ( ) is synthesized via Cu-free alkyne coupling .

- Column Chromatography : Silica gel chromatography (as in ) isolates derivatives from complex mixtures, using hexane/ethyl acetate gradients .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of Thiophene, 2,2',2''-ethylidynetris- derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess charge transport capabilities. For instance, extended π-systems (e.g., pentacene-linked thiophenes in ) exhibit narrowed bandgaps, making them suitable for organic semiconductors .

- Molecular Dynamics (MD) : Simulate aggregation behavior in solvents to optimize thin-film morphology for optoelectronic devices .

Q. What experimental strategies resolve contradictions in reported bioactivity data for thiophene derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, hydroxyl vs. methoxy groups in Echinops thiophenes ( ) alter anti-inflammatory activity due to polarity and hydrogen bonding .

- Standardized Assays : Replicate results using identical cell lines (e.g., RAW 264.7 macrophages) and LPS-stimulated nitrite production protocols to minimize variability .

Q. How do steric and electronic factors influence the regioselectivity of cycloaddition reactions in thiophene-based systems?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Ethynyl groups in 2,2',2''-ethylidynetris-thiophenes enhance electron-deficient character, favoring [4+2] cycloadditions with dienophiles like tetrazines (see for analogous tetrazine-thiophene reactions) .

- Steric Maps : Use X-ray crystallography (e.g., PDB ID 5V5 in ) to model spatial hindrance and predict reactive sites .

Data-Driven Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.